BenchChemオンラインストアへようこそ!

Ravtansine

ADC Bystander Killing Heterogeneous Tumors

Select Ravtansine (DM4) for ADC programs targeting solid tumors with heterogeneous antigen expression. Its free thiol enables stable conjugation via cleavable disulfide linkers (e.g., SPDB), generating the membrane-permeable metabolite S-methyl-DM4 for potent bystander killing of antigen-negative tumor cells—a feature absent in non-cleavable DM1 conjugates. Preclinical benchmark: complete tumor regression at 100 µg/kg conjugated DM4. Clinical MTD: 100 mg/m² Q2W. High-purity (≥98%) material available for R&D and GMP-like campaigns.

Molecular Formula C38H54ClN3O10S
Molecular Weight 780.4 g/mol
CAS No. 796073-69-3
Cat. No. B1676225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavtansine
CAS796073-69-3
SynonymsDM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine
Molecular FormulaC38H54ClN3O10S
Molecular Weight780.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1
InChIKeyJFCFGYGEYRIEBE-YVLHJLIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ravtansine (DM4, CAS 796073-69-3) as a Maytansinoid ADC Payload: A Technical Procurement Overview for Antibody-Drug Conjugate Development


Ravtansine, also designated DM4 (N2′-deacetyl-N2′-[4-mercapto-4-methyl-1-oxopentyl]maytansine), is a semi-synthetic derivative of the ansa macrolide maytansine, developed as a potent microtubule-targeting cytotoxic payload for antibody-drug conjugates (ADCs) [1]. It binds tubulin at the maytansine-binding site, disrupting microtubule assembly/disassembly dynamics, leading to mitotic arrest and apoptosis . Structurally defined by the molecular formula C₃₈H₅₄ClN₃O₁₀S and a molecular weight of 780.37 g/mol, DM4 possesses a free thiol group, enabling stable conjugation to antibodies via cleavable disulfide linkers such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate) . As a result, it serves as the cytotoxic warhead in numerous clinical-stage ADCs, including Coltuximab ravtansine (SAR3419), Tusamitamab ravtansine (SAR408701), Anetumab ravtansine (BAY 94-9343), and Cantuzumab ravtansine (IMGN-242) [2].

Why Ravtansine (DM4) is Not a Drop-In Substitute for DM1 or Other Maytansinoid Payloads: Key Procurement and Design Rationale


While both DM4 and DM1 belong to the maytansinoid class, their divergent chemical structures confer distinct pharmacological properties that preclude simple interchangeability. The primary distinction lies in the thiol-containing side chain of DM4, which mandates conjugation via a reducible disulfide linker (e.g., SPDB) to produce a cleavable ADC [1]. In contrast, DM1, when conjugated via the non-cleavable thioether linker SMCC (as in ado-trastuzumab emtansine), yields a fundamentally different metabolite profile: a charged lysine adduct that remains trapped within the target cell [2]. The disulfide linkage of DM4-SPDB ADCs is reduced intracellularly to generate free DM4 and its membrane-permeable metabolite, S-methyl-DM4, which diffuses out to kill neighboring antigen-negative tumor cells—a phenomenon known as the bystander effect [3]. This mechanistic divergence has direct translational consequences; for instance, the bystander activity enabled by the DM4-SPDB configuration is a key differentiator in settings of heterogeneous antigen expression, a feature absent in non-cleavable DM1 conjugates [4]. Therefore, procurement decisions must account for the specific linker chemistry and intended in vivo pharmacology, not merely the payload class.

Ravtansine (DM4) Procurement: Evidence-Based Differentiation and Quantitative Performance Data


DM4-SPDB ADC Enables Potent Bystander Killing of Antigen-Negative Tumor Cells: A Critical Advantage Over Non-Cleavable DM1 Conjugates

A key differentiator for DM4 is its ability, when conjugated via a reducible SPDB linker, to generate the membrane-permeable metabolite S-methyl-DM4, which diffuses out of the target cell and into neighboring antigen-negative cells to induce cytotoxicity . In a direct preclinical comparison using the CD19-targeting ADC SAR3419 (coltuximab ravtansine), it was demonstrated that generation of S-methyl DM4 in targeted tumor cells contributed to the eradication of neighboring nontargeted tumor cells via a bystander mechanism [1]. This contrasts sharply with the non-cleavable thioether linker used for DM1 in ado-trastuzumab emtansine, which yields a charged lysine adduct (Lys-MCC-DM1) that is not membrane-permeable and thus exhibits negligible bystander activity [2].

ADC Bystander Killing Heterogeneous Tumors

In Vivo Efficacy of a DM4-Based ADC: Dose-Response and Complete Tumor Regression in Xenograft Models

The DM4-based ADC Coltuximab ravtansine (SAR3419) demonstrated potent, dose-dependent antitumor activity in Ramos lymphoma xenograft models. The minimal effective single dose was established at approximately 50 μg/kg of conjugated DM4, which corresponds to approximately 2.5 mg/kg of conjugated antibody [1]. Crucially, a single dose of 100 μg/kg of conjugated DM4 (approximately 5 mg/kg antibody) was sufficient to achieve complete tumor regressions in 100% (8/8) of treated mice, demonstrating a steep dose-response relationship and robust in vivo efficacy [2].

ADC In Vivo Efficacy Xenograft

Clinical Safety and Tolerability Profile of a DM4-Based ADC: Establishing the Maximum Tolerated Dose (MTD) in a Phase I Study

In a first-in-human Phase I dose-escalation study of Tusamitamab ravtansine (SAR408701), a CEACAM5-targeting ADC with a DM4 payload, the maximum tolerated dose (MTD) was established at 100 mg/m² administered intravenously every 2 weeks (Q2W) [1]. Dose-limiting toxicities (DLTs), primarily reversible grade 3 microcystic keratopathy, were observed at higher doses (≥120 mg/m²) in 3 of 8 patients at 120 mg/m² and in 2 of 3 patients at 150 mg/m² [2]. The mean plasma exposure of the ADC increased in a dose-proportional manner from 10 to 150 mg/m², providing a predictable pharmacokinetic profile [3].

ADC Clinical Safety Phase I

Clinical Antitumor Activity in a Biomarker-Defined Population: Objective Response Rate (ORR) of a DM4 ADC in CEACAM5-High NSCLC

In a Phase Ib dose-expansion cohort of patients with nonsquamous NSCLC expressing high levels of CEACAM5, treatment with Tusamitamab ravtansine (100 mg/m² Q2W) resulted in a confirmed objective response rate (ORR) of 20.3% (13/64 patients; 95% CI: 12.3%–31.7%, p < 0.0001) [1]. In contrast, patients with moderate CEACAM5 expression achieved a significantly lower ORR of 7.1% (2/28 patients; 95% CI: 2.0%–22.7%, p = 0.4117) [2]. The median duration of response in high expressors was 6.7 months [3].

ADC Biomarker Clinical Activity

Hepatic Detoxification of DM4 Metabolites: A Comparative Pharmacological Advantage Supporting an Improved Therapeutic Window

The therapeutic window of maytansinoid ADCs is partially governed by hepatic catabolism of released payload. For DM4, the primary cytotoxic tumor metabolite, S-methyl-DM4, is efficiently converted by human liver microsomes into sulfoxide and sulfone derivatives that are more than 20-fold less cytotoxic than the parent S-methyl-DM4 [1]. This detoxification pathway is critical for limiting systemic toxicity. In contrast, other maytansinoid ADCs, such as those using DM1, also undergo hepatic catabolism, but the specific metabolite profile and detoxification efficiency differ, potentially impacting the overall therapeutic index [2].

ADC Liver Metabolism Therapeutic Window

Ravtansine (DM4) Procurement: Strategic Application Scenarios Aligned with Evidence-Based Differentiation


Development of ADCs for Solid Tumors with Heterogeneous Target Antigen Expression

Based on the direct evidence for potent bystander killing via the membrane-permeable metabolite S-methyl-DM4 [1], DM4 conjugated via a cleavable disulfide linker (e.g., SPDB) is the preferred payload choice for ADC programs targeting solid tumors where antigen expression is known or suspected to be heterogeneous. This pharmacological property mitigates the risk of treatment escape by antigen-negative tumor subclones, a critical factor for achieving durable responses.

Preclinical Efficacy Benchmarking and Dose-Finding Studies in Xenograft Models

The established in vivo dose-response relationship for a DM4-based ADC, showing complete tumor regression in 100% of animals at 100 μg/kg conjugated DM4 (approximately 5 mg/kg antibody) in a Ramos lymphoma model [2], provides a quantitative benchmark for preclinical researchers. This data is essential for calibrating dose ranges, selecting lead candidates, and designing subsequent toxicology and efficacy studies.

Phase I Clinical Trial Design and Safety Risk Assessment for DM4-Containing ADCs

The clinical definition of the maximum tolerated dose (MTD) for a DM4 ADC at 100 mg/m² Q2W, with a well-characterized, reversible dose-limiting toxicity (keratopathy) [3], offers a crucial reference point for clinical pharmacologists and translational scientists. This information directly informs starting dose selection, dose-escalation schema, and the design of safety monitoring plans for first-in-human trials of novel DM4-based conjugates.

Biomarker-Driven Patient Selection Strategy for DM4 ADCs in NSCLC

The clinical efficacy data demonstrating a significantly higher objective response rate (ORR = 20.3%) in patients with high CEACAM5 expression compared to those with moderate expression (ORR = 7.1%) [4] justifies the co-development of a companion diagnostic. For procurement and strategic planning, this quantifiable link between target expression level and clinical benefit underscores the value of investing in biomarker assays to enrich patient populations and maximize the probability of clinical success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ravtansine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.